1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Overview
Description
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O2. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a propanone group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Mechanism of Action
Target of Action
It has been noted for its antimicrobial properties, particularly against strains such asStaphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus . This suggests that the compound may interact with targets that are crucial for the survival and proliferation of these microbial species.
Preparation Methods
The synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one typically involves the reaction of 3,5-dichlorophenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
3,5-Dichlorophenol+Propionyl chlorideAlCl3this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one can be compared with similar compounds such as:
1-(3,4-Dihydroxyphenyl)-1-propanone: Differing by the presence of hydroxyl groups instead of chlorine atoms.
1-(3,5-Dichloro-2-hydroxyphenyl)ethanone: Differing by the length of the carbon chain.
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-propanone: Differing by the presence of bulky tert-butyl groups.
Properties
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBSDJHAZSFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353018 | |
Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18430-74-5 | |
Record name | 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one and hydrazine hydrate?
A1: The reaction of this compound with hydrazine hydrate leads to the formation of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol []. This compound, characterized by its symmetrical structure with a central N—N bond, exhibits intramolecular O—H⋯N and intermolecular C—H⋯Cl hydrogen bonds, which contribute to the stability of its crystal structure [].
Q2: Are there any known applications of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol, the product of the reaction between this compound and hydrazine hydrate?
A2: The provided research focuses primarily on the synthesis and structural characterization of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol []. Further research is needed to explore potential applications of this compound.
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